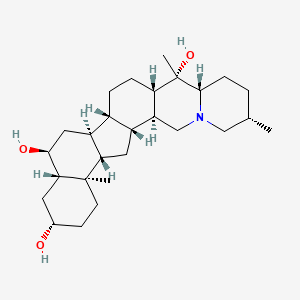

Peimine

Description

Peimine has been reported in Fritillaria ebeiensis, Fritillaria monantha, and other organisms with data available.

structure

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,6S,9S,10S,11S,14S,15S,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-10,17,20-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-25,29-31H,4-14H2,1-3H3/t15-,16-,17+,18+,19-,20-,21-,22-,23+,24-,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKLSMSEHKDIIP-BZMYINFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(C6C5(CCC(C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@]([C@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4C[C@@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910283 | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23496-41-5, 107299-20-7, 135636-54-3 | |

| Record name | Peimine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23496-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verticine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023496415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wanpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107299207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zhebeinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135636543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevane-3,6,20-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23496-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERTICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QDF8UFSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peimine's Mechanism of Action in Anti-Inflammatory Response: A Technical Guide

Introduction: Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has been a cornerstone of traditional Chinese medicine for its antitussive, expectorant, and anti-inflammatory properties.[1] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying its potent anti-inflammatory effects, revealing a multi-target engagement strategy that modulates key signaling pathways in the inflammatory cascade. This technical guide provides an in-depth analysis of this compound's mechanism of action, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects primarily by inhibiting pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It also demonstrates the ability to activate the protective Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, creating a dual-pronged approach of suppressing inflammatory mediators while bolstering antioxidant defenses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and enzymes.[2][3] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] This event frees the NF-κB p65/p50 dimer to translocate into the nucleus, where it binds to DNA and initiates the transcription of target genes like TNF-α, IL-6, IL-1β, COX-2, and iNOS.[2][5]

This compound has been shown to significantly intervene in this process. Studies demonstrate that pre-treatment with this compound prevents the LPS-induced degradation of IκBα and reduces the phosphorylation of IκBα.[2][3] By stabilizing the IκBα protein, this compound effectively sequesters the NF-κB complex in the cytoplasm, inhibiting its nuclear translocation and subsequent transcriptional activity.[2][6] This blockade is a central mechanism for this compound's ability to suppress the production of a wide array of inflammatory mediators.[7][8]

Attenuation of MAPK Signaling Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[3] These kinases are activated via phosphorylation in response to stimuli like LPS and regulate the expression of inflammatory genes, partly by acting upstream of NF-κB.[3][9]

This compound has been observed to reduce the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in various cell models, including human mast cells and chondrocytes.[3][10][11] By inhibiting the activation of these key kinases, this compound disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[3][10] This action complements its direct inhibition of the NF-κB pathway, providing a broader suppression of the inflammatory response.

Activation of the Nrf2 Antioxidant Pathway

Oxidative stress and inflammation are closely intertwined processes.[2] The Nrf2 pathway is the primary regulator of cellular antioxidant defenses. This compound has been shown to activate the Nrf2 pathway, significantly enhancing the protein expression of Nrf2 and its downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[2] The activation of Nrf2 can, in turn, inhibit the NF-κB pathway, thus reducing the adverse effects of excessive inflammation.[2] This mechanism highlights this compound's role in not only suppressing inflammation but also mitigating the oxidative damage that often accompanies it, thereby protecting tissues from injury.[2] When the Nrf2 pathway is blocked by an inhibitor (ML385), the anti-inflammatory and antioxidant effects of this compound are negated, confirming the pathway's importance.[2]

Quantitative Data Summary: Effect of this compound on Inflammatory Markers

The following tables summarize the dose-dependent effects of this compound on the production and expression of key inflammatory mediators across various experimental models.

Table 1: In Vitro Inhibition of Pro-Inflammatory Cytokines and Mediators by this compound

| Cell Line | Inducing Agent | Marker | This compound Concentration | Observed Effect | Reference |

| RAW264.7 Macrophages | LPS (100 ng/mL) | IL-1β, IL-6, TNF-α | 5 or 15 µM | Significant reduction in cytokine production. | [2] |

| RAW264.7 Macrophages | LPS (100 ng/mL) | ROS, MDA | 5 or 15 µM | Significant reduction in oxidative stress markers. | [2] |

| HMC-1 (Human Mast Cells) | PMACI | IL-6, IL-8, TNF-α | 1, 10, 25, 50 µg/mL | Dose-dependent reduction in cytokine expression. | [3][6][10] |

| Mouse Chondrocytes | IL-1β (10 ng/mL) | iNOS, COX-2 | 5, 10, 20 µg/mL | Dose-dependent inhibition of protein expression. | [11] |

| A549 (Lung Cancer Cells) | TNF-α | IL-8 | 50, 100 µg/mL | Significant decrease in IL-8 levels. | [7] |

Table 2: In Vivo Anti-Inflammatory Effects of this compound

| Animal Model | Disease/Induction | This compound Dosage | Key Findings | Reference |

| KM Mice | LPS-induced Acute Lung Injury | 0.1, 1, 10 mg/kg (i.p.) | Significantly reduced TNF-α, IL-6, IL-1β in BALF; ameliorated lung pathology. | [2] |

| BALB/c Mice | LPS-induced Acute Lung Injury | N/A (Used in combination) | Part of a synergistic combination that dampened the TLR4/MAPK/NF-κB pathway. | [4][9] |

| Sprague-Dawley Rats | Passive Cutaneous Anaphylaxis (PCA) | N/A | Decreased PCA reactions, indicating in vivo anti-allergic effects. | [3][10] |

Key Experimental Methodologies

Detailed protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments cited in the study of this compound's anti-inflammatory action.

LPS-Induced Acute Lung Injury (ALI) in Mice

This in vivo model is widely used to study acute inflammation in the lungs.

-

Animal Model: Kunming (KM) or BALB/c mice are commonly used.[2][4]

-

Grouping: Animals are typically divided into a control group, an LPS model group, and this compound treatment groups at various doses (e.g., low, medium, high).[2]

-

Administration: this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle (physiological saline) is administered, often via intraperitoneal (i.p.) injection, for a set period before LPS challenge.[2] In some protocols, administration is oral for 7 days.[4]

-

Induction: ALI is induced by intranasal or intratracheal instillation of LPS.[2][4]

-

Sample Collection: After a specific time (e.g., 6 hours), mice are sacrificed.[9] Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.[9]

-

Analysis:

-

BALF: Analyzed for inflammatory cell counts and cytokine levels (TNF-α, IL-6, IL-1β) using ELISA kits.[2][9]

-

Lung Tissue: One portion is used for calculating the wet-to-dry (W/D) weight ratio to assess edema. Another is fixed for histopathological examination (H&E staining). The remaining tissue is homogenized for Western blot analysis (NF-κB, MAPK, Nrf2 pathways) and measurement of oxidative stress markers (MDA, SOD).[2]

-

Western Blot Analysis for Inflammatory Proteins

This technique is used to quantify the expression levels of specific proteins in cell or tissue lysates.

-

Lysis: Approximately 100 mg of lung tissue or cultured cells are lysed in RIPA buffer, incubated, and centrifuged to collect the supernatant containing proteins.[2]

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis: Equal amounts of protein (e.g., 30 µg per well) are loaded onto an SDS-PAGE gel and separated by size using electrophoresis (e.g., at 120 V).[2]

-

Transfer: Proteins are transferred from the gel to a PVDF membrane (e.g., at 220 mA for 1 hour).[2]

-

Blocking: The membrane is blocked with a non-specific protein solution (e.g., 5% skim milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., p-p65, IκBα, p-ERK, Nrf2, COX-2, iNOS, and a loading control like GAPDH or β-actin).[2]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.[2] Band density is quantified using software like ImageJ.

Cell Culture and Treatment

In vitro experiments using cell lines like RAW264.7 macrophages or HMC-1 mast cells are fundamental for mechanistic studies.

-

Cell Culture: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 5, 10, 25, 50 µg/mL) for a specified time (e.g., 1-4 hours) before being stimulated with an inflammatory agent like LPS (e.g., 100 ng/mL) or PMACI for a further incubation period (e.g., 8-24 hours).[2][3]

-

Analysis:

-

Supernatant: The cell culture medium is collected to measure the levels of secreted cytokines (e.g., TNF-α, IL-6) and other mediators (e.g., NO, PGE2) using ELISA or Griess assays.[2][12]

-

Cell Lysate: The cells are harvested and lysed for analysis of intracellular protein expression and phosphorylation status via Western blot.[2]

-

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory activity through a multi-pronged mechanism centered on the potent inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2 antioxidant pathway. This dual action effectively reduces the expression and production of numerous pro-inflammatory mediators, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (COX-2, iNOS), while simultaneously protecting against oxidative stress.

While the core mechanisms are well-supported, further research could explore other potential targets. For instance, Sithis compound, a related alkaloid, has been shown to suppress NLRP3 inflammasome-mediated pyroptosis.[13] Investigating whether this compound shares this ability to inhibit inflammasome activation could reveal another important facet of its anti-inflammatory profile. Additionally, exploring its effects on other immune cell types and in chronic inflammatory disease models will further delineate its therapeutic potential. The comprehensive data and protocols presented here provide a solid foundation for drug development professionals to advance this compound as a potential therapeutic agent for a range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. phcog.com [phcog.com]

- 11. researchgate.net [researchgate.net]

- 12. Peiminine inhibits the IL-1β induced inflammatory response in mouse articular chondrocytes and ameliorates murine osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]

- 13. Sithis compound ameliorates osteoarthritis progression by suppression of NLRP3 inflammasome-mediated pyroptosis through inhibition of PI3K/AKT/NF-κB pathway: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

Peimine in Fritillaria Species: A Technical Guide to its Natural Abundance, Analysis, and Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimine, an isosteroidal alkaloid, is a principal bioactive constituent found in the bulbs of various Fritillaria species, a genus of flowering plants in the Liliaceae family.[1] For centuries, Fritillaria bulbs, known as "Beimu" in Traditional Chinese Medicine, have been utilized for their therapeutic properties, particularly in treating respiratory ailments. Modern pharmacological studies have identified this compound as a key contributor to these effects, demonstrating its anti-inflammatory, antitussive, and expectorant activities.[1] This technical guide provides a comprehensive overview of this compound's natural sources and abundance, detailed experimental protocols for its extraction and quantification, and an examination of its known biological pathways.

Natural Abundance of this compound in Fritillaria Species

The concentration of this compound can vary significantly among different Fritillaria species and even within the same species due to factors such as geographical location, cultivation conditions, and developmental stage of the plant. The bulbs are the primary plant part where this compound and other isosteroidal alkaloids accumulate.[2] Below is a summary of reported this compound content in various Fritillaria species.

| Fritillaria Species | This compound Content (mg/g of dry weight) | Reference(s) |

| Fritillaria thunbergii | 0.58 - 1.3 | [3][4] |

| Fritillaria ussuriensis | 0.58 - 1.2 | [3] |

| Fritillaria pallidiflora | Verticine (this compound) was a major alkaloid | [5] |

| Fritillaria imperialis | Verticine (this compound) was the predominant alkaloid | [5] |

| Fritillaria persica | Verticine (this compound) was the predominant alkaloid | [5] |

| Fritillaria raddeana | Verticine (this compound) was the predominant alkaloid | [5] |

| Fritillaria cirrhosa | Contains this compound, but quantitative data varies | [6] |

| Fritillaria anhuiensis | Contains this compound, but quantitative data varies | [2] |

| Fritillaria unibracteata | Contains this compound, but quantitative data varies | [2] |

| Fritillaria przewalskii | Contains this compound, but quantitative data varies | [2] |

| Fritillaria delavayi | Contains this compound, but quantitative data varies | [2] |

| Fritillaria taipaiensis | Contains this compound, but quantitative data varies | [2] |

| Fritillaria wabuensis | Contains this compound, but quantitative data varies | [2] |

Experimental Protocols

Accurate quantification of this compound is crucial for quality control of Fritillaria-derived products and for pharmacological research. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Extraction (SFE) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a robust method for quantifying this compound, which lacks a strong UV chromophore.

Sample Preparation:

-

Air-dry and pulverize Fritillaria bulbs to a homogenous powder.

-

Accurately weigh approximately 1.0 g of the powder into a flask.

-

Add 2.0 mL of 25% ammonia solution and allow to soak for 1 hour to basify the alkaloids.[7]

-

Add 20 mL of a chloroform-methanol (4:1, v/v) solution and perform ultrasonication for 30 minutes.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of the mobile phase for HPLC analysis.

HPLC-ELSD/CAD Conditions:

| Parameter | Condition | Reference(s) |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | [4] |

| Mobile Phase | Acetonitrile and water (containing 0.1% diethylamine) in a gradient elution | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Column Temperature | 30°C | [4] |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) | [4][8] |

| ELSD Nebulizer Temp. | 30°C | [4] |

| ELSD Evaporator Temp. | 60°C | [4] |

| CAD Nebulizer Temp. | 35°C | [4] |

Supercritical Fluid Extraction (SFE) of this compound

SFE is an environmentally friendly and efficient method for extracting this compound from Fritillaria bulbs.

SFE Protocol:

-

Grind air-dried Fritillaria bulbs to a fine powder (approximately 60 mesh).

-

Place a known quantity of the powder (e.g., 5.0 g) into the extraction vessel of the SFE system.

-

Pressurize the system with supercritical CO2 and introduce a co-solvent.

-

Perform the extraction under optimized conditions.

-

Collect the extract and quantify the this compound content using a validated analytical method such as HPLC.

Optimized SFE Parameters for Fritillaria thunbergii

| Parameter | Optimal Condition |

| Pressure | 26.5 MPa |

| Temperature | 60.4°C |

| Extraction Time | 3.0 hours |

| Co-solvent | 89.3% Ethanol in water |

Biological Pathways

This compound exerts its pharmacological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways, and by activating the antioxidant Nrf2 pathway.[9][10][11]

Caption: this compound's anti-inflammatory mechanism.

Biosynthesis of Isosteroidal Alkaloids

This compound, a cevanine-type isosteroidal alkaloid, is synthesized in Fritillaria species through a complex biosynthetic pathway originating from cholesterol.

Caption: Biosynthesis of this compound.

Conclusion

This compound stands out as a pharmacologically significant isosteroidal alkaloid with considerable therapeutic potential, particularly in the realm of anti-inflammatory treatments. This guide provides a foundational understanding of its natural occurrence, analytical methodologies, and mechanisms of action. Further research into the quantitative analysis of this compound across a broader range of Fritillaria species and deeper investigation into its signaling pathways will be instrumental in the development of novel, this compound-based therapeutics.

References

- 1. Pharmacological Effects of Verticine: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Composition and Biosynthesis of Alkaloids and on the Taxonomy, Domestication, and Cultivation of Medicinal Fritillaria Species [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. A non-derivative method for the quantitative analysis of isosteroidal alkaloids from Fritillaria by high performance liquid chromatography combined with charged aerosol detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Integrative analysis of the steroidal alkaloids distribution and biosynthesis of bulbs Fritillariae Cirrhosae through metabolome and transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of potential quality markers of Fritillariae thunbergii bulbus in pneumonia by combining UPLC-QTOF-MS, network pharmacology, and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of the major isosteroidal alkaloids and their glucosides in the bulbs of Fritillaria by high performance liquid chromatography coupled with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. e-century.us [e-century.us]

Pharmacological profile of Peimine and its derivatives

An In-depth Technical Guide to the Pharmacological Profile of Peimine and Its Derivatives

Executive Summary

This compound, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, has a long history of use in Traditional Chinese Medicine for treating respiratory ailments. Modern pharmacological research has unveiled a broader spectrum of activities, positioning this compound and its derivatives, such as Peiminine, as promising candidates for drug development. This document provides a comprehensive overview of the pharmacological profile of this compound, detailing its therapeutic actions, mechanisms of action, and relevant quantitative data. It explores its anti-inflammatory, anti-tumor, antitussive, and neuromodulatory effects, which are mediated through the modulation of complex signaling pathways, ion channels, and enzyme activities. This guide is intended for researchers and professionals in the field of drug discovery and development, offering a structured compilation of current knowledge, detailed experimental methodologies, and visual representations of its molecular interactions.

Introduction

This compound (also known as Verticine) is the primary bioactive constituent isolated from Fritillariae Thunbergii Bulbus (FTB), a plant used for centuries in traditional medicine to clear heat, resolve phlegm, and alleviate coughs[1]. Structurally, it is a C-27 steroidal alkaloid that has drawn significant scientific interest due to its diverse pharmacological properties. These properties include anti-inflammatory, analgesic, anti-tumor, antihypertensive, and sedative effects[1][2][3]. Its therapeutic potential is underscored by its ability to interact with multiple molecular targets, a characteristic polypharmacology that contributes to its wide range of effects[4]. This guide synthesizes the current understanding of this compound's pharmacological profile, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used for its evaluation.

Pharmacological Activities

This compound exhibits a wide array of biological activities, which have been validated through numerous in vitro and in vivo studies.

Anti-inflammatory and Immunomodulatory Effects

This compound is a potent anti-inflammatory agent. It significantly inhibits the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β, while increasing the production of the anti-inflammatory cytokine IL-10[1][5]. This effect is achieved by blocking key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in lipopolysaccharide (LPS)-stimulated macrophages[1][4][5].

Anti-tumor Activity

The anti-cancer properties of this compound have been demonstrated across various malignancies. It can inhibit the proliferation and motility of cancer cells and induce apoptosis[2][4]. A key mechanism in prostate cancer cells involves the disruption of intracellular calcium homeostasis via the Ca²⁺/CaMKII/JNK pathway[4][6]. In gastric cancer, this compound promotes the accumulation of Reactive Oxygen Species (ROS), leading to cell cycle arrest and apoptosis, and also inhibits cell migration by regulating the Wnt/β-catenin pathway[7].

Antitussive, Expectorant, and Anti-asthmatic Effects

Traditionally used for cough relief, this compound's antitussive and expectorant properties are a cornerstone of its pharmacological profile[5]. Its anti-asthmatic effects may be attributed to its inhibitory action on M2 muscarinic receptors, which are involved in the contraction of airway smooth muscle[2][3].

Cardiovascular Effects

This compound also demonstrates cardiovascular activity, including antihypertensive effects, which may be partly due to its inhibition of the angiotensin-converting enzyme[2][3]. However, it is also known to block hERG (human ether-a-go-go related gene) potassium channels, which play a critical role in cardiac repolarization. This interaction necessitates careful consideration in drug development due to potential cardiotoxicity[2][3].

Neuromodulatory and Analgesic Effects

This compound exerts analgesic effects, which are linked to its ability to block voltage-dependent ion channels, specifically the Nav1.7 sodium channel[2][3][8]. It also inhibits Kv1.3 potassium channels, contributing to its anti-inflammatory and immunomodulatory actions[2][3][8]. Furthermore, this compound has been shown to be a non-competitive inhibitor of muscle-type nicotinic acetylcholine receptors (nAChRs), which may also contribute to its anti-inflammatory properties[2][3].

Mechanism of Action

This compound's diverse pharmacological effects stem from its ability to modulate multiple cellular targets, including signaling pathways, ion channels, and enzymes.

Modulation of Signaling Pathways

This compound's bioactivity is heavily linked to its intervention in critical intracellular signaling cascades.

-

Anti-inflammatory Pathways: In response to inflammatory stimuli like LPS, this compound suppresses the phosphorylation of MAPK (including ERK1/2 and p38) and prevents the activation of NF-κB[1][4][9]. This blockade inhibits the downstream production of inflammatory mediators.

-

Anti-tumor Pathways: In cancer cells, this compound can trigger apoptosis by increasing intracellular Ca²⁺ levels, which in turn activates CaMKII and JNK signaling[4][6]. It also regulates other pathways like PI3K-Akt-mTOR and Wnt/β-catenin to control cell growth and migration[4][7].

Caption: this compound's anti-inflammatory mechanism via inhibition of MAPK and NF-κB pathways.

Caption: this compound induces apoptosis in cancer cells via the Ca²⁺/CaMKII/JNK pathway.

Interaction with Ion Channels and Receptors

This compound directly modulates the function of several ion channels and receptors, which is central to its neuromodulatory and analgesic effects.

-

Voltage-Gated Ion Channels: It blocks Nav1.7 and Kv1.3 channels, with IC50 values of 47.2 µM and 354.4 µM, respectively[6]. The inhibition of Nav1.7 contributes to pain relief, while blocking Kv1.3 in lymphocytes is linked to its anti-inflammatory action[2][3].

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a non-competitive, reversible blocker of muscle-type nAChRs, with an IC50 in the low micromolar range (~1-3 µM)[3][10][11]. This interaction involves open-channel blockade and enhancement of receptor desensitization[3][11].

Caption: Multi-target pharmacological actions of this compound.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile of this compound is crucial for its clinical application. Studies have shown that this compound has very low oral bioavailability, primarily due to its limited water solubility and pH-dependent active intestinal transport[2].

A significant aspect of its metabolic profile is its interaction with cytochrome P450 (CYP450) enzymes. In vitro studies using human liver microsomes have shown that this compound inhibits the activity of CYP3A4, CYP2E1, and CYP2D6 in a concentration-dependent manner[12]. This indicates a potential for drug-drug interactions with substrates of these enzymes[12].

Quantitative Pharmacological Data

The potency of this compound against various molecular targets has been quantified in several studies. The following table summarizes key inhibitory concentration (IC50) and inhibition constant (Ki) values.

| Target | Cell Line / System | Parameter | Value (µM) | Reference |

| Ion Channels | ||||

| Nav1.7 | HEK 293 cells | IC50 | 47.2 | [6] |

| Kv1.3 | HEK 293 cells | IC50 | 354.4 | [6] |

| hERG | - | IC50 | 44 | [3][11] |

| Muscle-type nAChR | Xenopus oocytes | IC50 | ~1-3 | [10][11] |

| CYP450 Enzymes | ||||

| CYP3A4 | Human Liver Microsomes | IC50 | 13.43 | [12] |

| CYP3A4 | Human Liver Microsomes | Ki (non-competitive) | 6.49 | [12] |

| CYP2E1 | Human Liver Microsomes | IC50 | 21.93 | [12] |

| CYP2E1 | Human Liver Microsomes | Ki (competitive) | 10.76 | [12] |

| CYP2D6 | Human Liver Microsomes | IC50 | 22.46 | [12] |

| CYP2D6 | Human Liver Microsomes | Ki (competitive) | 11.95 | [12] |

Key Experimental Protocols

The pharmacological effects of this compound have been elucidated through a variety of established experimental models.

In Vitro Anti-inflammatory Assay

This protocol is used to assess the anti-inflammatory activity of this compound by measuring its effect on cytokine production in immune cells.

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

-

Methodology: RAW 264.7 macrophage cells are cultured and pre-treated with this compound for 1 hour before being stimulated with LPS. After 24 hours, the supernatant is collected to measure cytokine levels using ELISA, and cell viability is assessed using an MTT assay to rule out cytotoxicity[1][6].

Cytotoxicity and Apoptosis Assays

These assays determine the anti-cancer efficacy of this compound.

-

Cell Viability (MTT Assay): Cancer cell lines (e.g., prostate DU-145, PC-3; or non-small-cell lung A549) are treated with varying concentrations of this compound (e.g., 0-200 µM) for 24-48 hours. The MTT reagent is added, and the resulting formazan product is measured spectrophotometrically to determine the percentage of viable cells[1][6].

-

Apoptosis (Annexin V/PI Staining): Following treatment with this compound, cancer cells are stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is then quantified using flow cytometry.

Electrophysiology (Patch-Clamp) Assay

This technique is used to directly measure the effect of this compound on ion channel activity.

-

Methodology: HEK-293 cells stably expressing the ion channel of interest (e.g., Nav1.7 or Kv1.3) are used. The whole-cell patch-clamp technique is employed to record ionic currents in response to specific voltage protocols. This compound is applied to the cells, and the resulting change in current amplitude and kinetics is measured to determine the extent of channel blockade and calculate parameters like IC50[8].

Peiminine: A Key Derivative

Peiminine is another major isosteroidal alkaloid found in Fritillaria and shares structural similarities with this compound[1][4]. It also possesses potent anti-inflammatory and anti-tumor properties[1][8].

-

Anti-inflammatory Mechanism: In a model of LPS-induced mastitis, Peiminine was shown to inhibit the production of pro-inflammatory mediators by suppressing the AKT/NF-κB, ERK1/2, and p38 signaling pathways[9]. This highlights a mechanism similar to, yet distinct from, this compound.

-

Anti-tumor Mechanism: Peiminine has been reported to suppress the migration and invasion of human lung cancer A549 cells, potentially through modulation of the PI3K/Akt/mTOR pathway[8].

Caption: Peiminine inhibits inflammation by suppressing AKT, NF-κB, and MAPK pathways.

Conclusion and Future Directions

This compound and its derivative Peiminine are pharmacologically active natural products with significant therapeutic potential, particularly in the fields of inflammation and oncology. Their efficacy is rooted in a multi-target mechanism of action, involving the modulation of numerous signaling pathways, ion channels, and receptors. The quantitative data available confirm their potency at the molecular level.

However, challenges remain, most notably the low oral bioavailability of this compound, which must be addressed through formulation strategies or medicinal chemistry approaches to enhance its clinical utility. Furthermore, the inhibitory effects on CYP450 enzymes and hERG channels warrant thorough investigation to mitigate risks of drug-drug interactions and cardiotoxicity. Future research should focus on optimizing the therapeutic index of these compounds, exploring their efficacy in a wider range of preclinical disease models, and fully elucidating their metabolic fate and toxicological profile.

References

- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Peiminine Protects against Lipopolysaccharide-Induced Mastitis by Inhibiting the AKT/NF-κB, ERK1/2 and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shaker.umh.es [shaker.umh.es]

- 11. This compound, an Anti-Inflammatory Compound from Chinese Herbal Extracts, Modulates Muscle-Type Nicotinic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro effects of this compound on the activity of cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethnobotanical Uses and Pharmacological Activities of Peimine-Containing Plants: A Technical Guide

Introduction

Peimine, a principal isosteroidal alkaloid, is a testament to the rich pharmacological repository of the Fritillaria genus. For centuries, various species of Fritillaria, known collectively in Traditional Chinese Medicine (TCM) as "Bei-mu," have been cornerstone remedies for respiratory ailments. This technical guide delves into the ethnobotanical applications of this compound-containing plants, their underlying pharmacological activities, and the molecular pathways they modulate. It is designed for researchers and professionals in drug development, providing a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

The primary source of this compound is the bulb of Fritillaria plants, which has been traditionally used to clear heat, resolve phlegm, alleviate coughs, and reduce inflammation.[1][2] Modern pharmacological studies have not only validated these traditional uses but have also uncovered a broader spectrum of activities, including anticancer, analgesic, and neuroprotective effects.[1][2][3] This guide will synthesize this information, offering a structured and in-depth exploration of this compound's therapeutic potential.

This compound-Containing Plants and Their Ethnobotanical Applications

This compound is predominantly found in the bulbs of various Fritillaria species.[4][5] These plants are distributed across temperate regions of the Northern Hemisphere and have a long history of use in traditional medicine systems, particularly in China.[6][7] The table below summarizes key Fritillaria species known to contain this compound and their documented ethnobotanical uses.

| Plant Species | Common Name(s) | Part(s) Used | Traditional Ethnobotanical Uses |

| Fritillaria thunbergii | Zhe Bei Mu | Bulb | Clearing heat, resolving phlegm, relieving cough, detoxifying, and dispersing abscesses and nodules.[1][2] |

| Fritillaria cirrhosa | Chuan Bei Mu | Bulb | Antitussive, expectorant, anti-asthmatic, clearing heat in the lungs, and treating dry and chronic coughs.[8][9] |

| Fritillaria ussuriensis | Ping Bei Mu | Bulb | Anti-inflammatory, expectorant, and antitussive.[10] |

| Fritillaria hupehensis | Hu Bei Bei Mu | Bulb | Source of this compound with similar traditional uses for respiratory ailments.[11] |

| Fritillaria taipaiensis | Tai Bai Bei Mu | Bulb | Used in Traditional Chinese Medicine for coughs and lung-related conditions.[11] |

| Fritillaria delavayi | - | Bulb | Traditionally used for cough and asthma.[7] |

| Fritillaria przewalskii | - | Bulb | Employed in folk medicine for respiratory treatments.[7] |

| Fritillaria unibracteata | - | Bulb | Utilized for its antitussive and expectorant properties.[8] |

Pharmacological Activities and Quantitative Data

Scientific investigations into this compound and extracts from Fritillaria species have substantiated many of their traditional uses and revealed additional therapeutic properties. The pharmacological effects are diverse, ranging from anti-inflammatory and antitussive to potent anticancer activities.

| Pharmacological Activity | Key Findings and Quantitative Data |

| Anti-inflammatory | This compound inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4] It also suppresses the activation of NF-κB and MAPK signaling pathways.[1][4] |

| Antitussive & Expectorant | Acts as an expectorant and anti-tussive in cough medications, with its anti-tussive activity potentially resulting from the negative potentiation of TRPV1 and TRPA1 channels.[4] |

| Anticancer | This compound has demonstrated inhibitory effects on various cancer cell lines. It induces apoptosis in glioblastoma cells by regulating the PI3K/AKT signaling pathway.[12] In prostate cancer cells, it inhibits growth and motility and induces apoptosis by disrupting intracellular calcium homeostasis via the Ca2+/CaMKII/JNK pathway.[13] For breast cancer 4T1 cells, the IC50 value at 48 hours is 14 µM.[11] |

| Neuroprotective | Shows protective effects against cerebral ischemia-reperfusion injury.[11] |

| Analgesic | Exhibits pain suppression properties.[3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's pharmacological effects.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound on cancer cells, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.

-

Cell Seeding: Cancer cells (e.g., U87 glioblastoma cells) are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours.[12]

-

Treatment: The cells are then treated with varying concentrations of this compound (e.g., 0, 25, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[12]

-

MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.[12]

-

Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Western Blot Analysis for Protein Expression

Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Cells treated with this compound are lysed using RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA (bicinchoninic acid) protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred onto a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, Caspase-3, PI3K, p-PI3K, AKT, p-AKT).[12]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse pharmacological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

PI3K/AKT Signaling Pathway in Glioblastoma

This compound induces apoptosis in glioblastoma cells by inhibiting the PI3K/AKT signaling pathway, which is crucial for tumor cell proliferation and survival.[12]

Caption: this compound inhibits PI3K/AKT, reducing Bcl-2 and promoting apoptosis.

NF-κB and MAPK Signaling Pathways in Inflammation

This compound exhibits anti-inflammatory effects by inhibiting the activation of NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.[4][14]

Caption: this compound blocks NF-κB and MAPK pathways, reducing inflammation.

ROS/JNK Signaling Pathway in Osteosarcoma

In osteosarcoma cells, Peiminine, a related alkaloid, induces apoptosis and autophagy through the activation of the ROS/JNK signaling pathway.[15][16][17]

Caption: Peiminine induces ROS, activating JNK for apoptosis and autophagy.

Conclusion

This compound and its related alkaloids found in Fritillaria species represent a valuable source of bioactive compounds with significant therapeutic potential. Their traditional use as respiratory remedies is well-supported by modern pharmacological research, which has also unveiled potent anti-inflammatory and anticancer activities. The elucidation of their mechanisms of action, involving key signaling pathways such as PI3K/AKT, NF-κB, and MAPK, provides a solid foundation for further drug development. This guide offers a comprehensive resource for researchers, summarizing the ethnobotanical background, pharmacological data, experimental protocols, and molecular pathways associated with this compound-containing plants. Future research should focus on clinical trials to translate these promising preclinical findings into novel therapeutic strategies.

References

- 1. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fritillariae Thunbergii Bulbus: Traditional Uses, Phytochemistry, Pharmacodynamics, Pharmacokinetics and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. Natural drug sources for respiratory diseases from Fritillaria: chemical and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Systematic Review on Traditional Uses, Sources, Phytochemistry, Pharmacology, Pharmacokinetics, and Toxicity of Fritillariae Cirrhosae Bulbus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bulbus Fritillariae Cirrhosae as a Respiratory Medicine: Is There a Potential Drug in the Treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thechinesesouplady.com [thechinesesouplady.com]

- 10. RMTC Issues Advisory on Bulbus Fritillaria Plant - BloodHorse [bloodhorse.com]

- 11. Advances in Research of Pharmacological Effects of this compound - ProQuest [proquest.com]

- 12. This compound induces apoptosis of glioblastoma cells through regulation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo [frontiersin.org]

- 17. Peiminine Induces G0/G1-Phase Arrest, Apoptosis, and Autophagy via the ROS/JNK Signaling Pathway in Human Osteosarcoma Cells in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Peimine: A Technical Guide on its Role and Mechanisms in Respiratory Ailments

Introduction

Peimine, a major isosteroidal alkaloid extracted from the bulbs of Fritillaria species, holds a significant place in Traditional Chinese Medicine (TCM) for the treatment of respiratory diseases.[1][2][3] For centuries, herbs like Fritillaria cirrhosa ("Chuan Bei Mu") and Fritillaria thunbergii ("Zhe Bei Mu") have been prescribed to clear heat, moisten the lungs, resolve phlegm, and suppress coughs.[1][4][5] Modern pharmacological research has begun to elucidate the molecular mechanisms underlying these traditional uses, positioning this compound as a promising candidate for the development of novel therapeutics for a range of respiratory conditions, including acute lung injury (ALI), pulmonary fibrosis, and inflammatory airway diseases.[2][6][7] This guide provides an in-depth technical overview of this compound's pharmacological effects, molecular mechanisms, and the experimental basis for its therapeutic potential, tailored for researchers and drug development professionals.

Pharmacological Effects in Respiratory Models

This compound exhibits a multifactorial pharmacological profile, primarily characterized by potent anti-inflammatory, antioxidant, antitussive, and anti-fibrotic activities.

-

Anti-inflammatory and Antioxidant Effects: this compound significantly inhibits the production and secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in various in vivo and in vitro models of lung inflammation.[3][6][8] This is often achieved by modulating key inflammatory signaling pathways like NF-κB and MAPKs.[2][3][6] Furthermore, this compound demonstrates protective effects against oxidative stress by enhancing the activity of antioxidant enzymes like superoxide dismutase 2 (SOD2) and activating the Nrf2 antioxidant defense system.[6][8]

-

Protection Against Acute Lung Injury (ALI): In preclinical models of lipopolysaccharide (LPS)-induced ALI, pretreatment with this compound significantly reduces pulmonary edema (measured by lung wet-to-dry weight ratio), ameliorates pathological changes in lung tissue, and suppresses the influx of inflammatory cells.[6][8] Its protective mechanism in ALI is linked to the dual regulation of inflammation and oxidative stress.[6][8]

-

Amelioration of Pulmonary Fibrosis (PF): this compound has shown therapeutic potential in bleomycin (BLM)-induced pulmonary fibrosis models.[7][9] It works by reducing excessive collagen deposition and improving lung architecture.[7][9] A key mechanism is the inhibition of M2-type macrophage polarization, a critical driver of the fibrotic process.[7][9]

-

Antitussive and Expectorant Properties: Traditional use of Fritillaria for cough is supported by modern research identifying alkaloids like this compound as the active components with antitussive and expectorant effects.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies on this compound, providing a comparative overview of its efficacy.

Table 1: Summary of In Vivo Preclinical Studies of this compound in Respiratory Models

| Model Organism | Disease Model | This compound Dosage | Key Quantitative Findings | Reference |

| KM Mice | LPS-induced Acute Lung Injury | 0.1, 1, 10 mg/kg (i.p.) | Significantly reduced lung W/D ratio; Inhibited TNF-α, IL-6, IL-1β secretion in BALF; Decreased lung MDA levels and SOD2 consumption. | [6][8] |

| BALB/c Mice | LPS-induced Acute Lung Injury | Not specified (used in combination) | In combination with Peiminine and Forsythoside A, strongly inhibited lung W/D ratio and levels of TNF-α, IL-6, IL-1β, and IL-17. | [10][11] |

| Rats | Bleomycin-induced Pulmonary Fibrosis | 0.24 mg/kg (oral) | Significantly suppressed histological changes and collagen deposition; Decreased expression of profibrotic factors CTGF and TGF-β1. | [7][12] |

Table 2: Summary of In Vitro Studies on this compound's Bioactivity

| Cell Line | Stimulant | This compound Concentration | Key Quantitative Findings | Reference |

| RAW264.7 Macrophages | LPS (100 ng/mL) | Not specified | Significantly suppressed IL-1β, IL-6, TNF-α, MDA, and ROS levels. | [6] |

| Alveolar Macrophages | IL-4 | High concentration | Significantly reduced mRNA expression of M2 markers Arg-1 and Fizz-1; Decreased protein levels of Arg-1 and CD206. | [7] |

| HMC-1 (Mast Cells) | PMACI | 10, 25, 50 µg/mL | Suppressed production of IL-6, IL-8, and TNF-α; Inhibited phosphorylation of IκB-α. | [13] |

| A549 (Lung Epithelial) | TNF-α | 25-100 µg/mL | Significantly increased cell viability compared to the TNF-α-only model group. | [3] |

Molecular Mechanisms of Action & Signaling Pathways

This compound exerts its therapeutic effects by modulating a network of interconnected signaling pathways crucial to inflammation, oxidative stress, and fibrosis.

Inhibition of Pro-inflammatory NF-κB and MAPK Pathways

A primary mechanism for this compound's anti-inflammatory effect is the suppression of the NF-κB and MAPK signaling cascades. In response to inflammatory stimuli like LPS, this compound prevents the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65/p50 dimer) in the cytoplasm.[6][14] This action blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of target pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[2][6] Simultaneously, this compound attenuates the phosphorylation of key MAPK proteins—ERK, JNK, and p38—which are also critical for the expression of inflammatory mediators.[2][7][13]

Activation of the Nrf2 Antioxidant Pathway

In the context of ALI, this compound mitigates oxidative stress by activating the Nrf2 pathway, a primary endogenous antioxidant defense system.[6][8] this compound promotes the protein expression and nuclear translocation of Nrf2.[6] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of downstream antioxidant genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[6][8] This activation enhances the cellular antioxidant capacity, reduces levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and counteracts the oxidative damage induced by LPS.[6] Notably, activation of Nrf2 can also inhibit the NF-κB pathway, representing a crucial point of crosstalk.[6]

Inhibition of M2 Macrophage Polarization in Pulmonary Fibrosis

This compound's anti-fibrotic activity is mediated by its ability to suppress the polarization of macrophages towards the pro-fibrotic M2 phenotype.[7][9] In response to stimuli like IL-4, this compound inhibits multiple signaling pathways required for M2 differentiation. It decreases the phosphorylation of p38 MAPK and Akt (s473) and, importantly, inhibits the nuclear translocation of the key transcription factor p-STAT6.[7][15] By blocking these signals, this compound prevents the upregulation of M2 markers like Arginase-1 (Arg-1) and CD206 and reduces the secretion of pro-fibrotic factors such as TGF-β1 and CTGF.[7]

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the literature, providing a framework for replication and further investigation.

LPS-Induced Acute Lung Injury (ALI) in Mice

-

Animal Model: Male KM or BALB/c mice are randomly divided into groups (e.g., Control, LPS model, this compound-L, this compound-M, this compound-H).[6][8]

-

Drug Administration: this compound (e.g., 0.1, 1, 10 mg/kg) or vehicle (physiological saline) is administered via intraperitoneal (i.p.) injection for a set period before LPS challenge.[6][8]

-

ALI Induction: Mice are anesthetized, and LPS (dissolved in saline) is instilled intranasally or intratracheally to induce lung injury.[6][8][11] The control group receives saline.

-

Sample Collection: After a specified time (e.g., 6 hours), mice are euthanized.[11] Bronchoalveolar lavage fluid (BALF) is collected for cytokine analysis and cell counting. Lung tissues are harvested for wet-to-dry (W/D) ratio calculation, histological analysis, and molecular assays (Western blot, qRT-PCR).[6][11]

-

Key Analyses:

-

Lung W/D Ratio: To quantify pulmonary edema.

-

Histology: H&E staining to assess inflammatory cell infiltration and lung architecture damage.[6][8]

-

ELISA: Measurement of TNF-α, IL-6, and IL-1β levels in BALF or serum.[6]

-

Western Blot: Analysis of protein expression and phosphorylation (e.g., p-p65, p-IκBα, Nrf2, HO-1) in lung tissue homogenates.[6]

-

Bleomycin (BLM)-Induced Pulmonary Fibrosis (PF) in Rats

-

Animal Model: Sprague-Dawley rats are used.

-

PF Induction: A single intratracheal instillation of bleomycin (BLM) is administered to induce fibrosis.

-

Drug Administration: In a therapeutic model, this compound (e.g., 0.24 mg/kg) or a positive control like Pirfenidone is administered orally starting at a later time point (e.g., day 29) after BLM induction, continuing for a set duration (e.g., until day 42).[7][9][12]

-

Sample Collection: At the end of the treatment period, rats are euthanized, and lung tissues are collected.

-

Key Analyses:

-

Histology: Masson's trichrome staining to visualize and quantify collagen deposition (a hallmark of fibrosis). Ashcroft scoring is used for semi-quantitative assessment.[7][9]

-

Immunohistochemistry: Staining for fibrosis markers (Collagen I, Collagen III) and macrophage markers (CD68, CD206).[7]

-

qRT-PCR/Western Blot: Measurement of mRNA and protein levels of profibrotic factors (TGF-β1, CTGF) and M2 macrophage markers (Arg-1) in lung tissue.[7][9]

-

In Vitro Anti-inflammatory Assay in Macrophages

-

Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Experimental Protocol:

-

Cells are seeded in plates and allowed to adhere.

-

Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-4 hours).[6]

-

For inhibitor studies, a specific inhibitor (e.g., Nrf2 inhibitor ML385) can be added before this compound treatment.[6][14]

-

Inflammation is induced by adding LPS (e.g., 100 ng/mL) for a set duration (e.g., 24 hours).[6]

-

-

Key Analyses:

Conclusion and Future Directions

This compound, a key bioactive alkaloid from Fritillaria, demonstrates significant therapeutic potential for respiratory ailments, underpinned by its ability to modulate fundamental pathological processes of inflammation, oxidative stress, and fibrosis. Its multi-target mechanism of action—inhibiting NF-κB and MAPK pathways, activating the Nrf2 pathway, and suppressing M2 macrophage polarization—provides a strong scientific rationale for its traditional use and supports its development as a modern therapeutic agent.

For drug development professionals, this compound represents a compelling lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies to optimize delivery and dosage for lung-specific targeting.

-

Clinical Trials: Rigorous, large-scale randomized controlled trials are needed to validate the preclinical efficacy and safety of this compound in human patients with conditions like ARDS, COPD, or IPF.[1]

-

Structure-Activity Relationship (SAR) Studies: To synthesize derivatives with improved potency, selectivity, and pharmacokinetic profiles.

-

Combination Therapies: Investigating synergistic effects of this compound with existing respiratory medications to enhance therapeutic outcomes.[10][11]

By bridging the gap between traditional knowledge and modern molecular science, this compound stands out as a valuable natural product for addressing the unmet clinical needs in respiratory medicine.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Identification of the Molecular Mechanisms of this compound in the Treatment of Cough Using Computational Target Fishing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacodynamics and Cellular Uptake of this compound and Peiminine in Inflammatory Model Non-Small-Cell Lung Cancer Epithelial Cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caringsunshine.com [caringsunshine.com]

- 5. Fritillaria [itmonline.org]

- 6. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound ameliorates LPS-induced acute lung injury by regulating Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. portlandpress.com [portlandpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic anti-inflammatory effects of this compound, peiminine, and forsythoside a combination on LPS-induced acute lung injury by inhibition of the IL-17-NF-κB/MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound Inhibits the Production of Proinflammatory Cytokines Through Regulation of the Phosphorylation of NF-κB and MAPKs in HMC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-century.us [e-century.us]

- 15. This compound ameliorates pulmonary fibrosis via the inhibition of M2-type macrophage polarization through the suppression of P38/Akt/STAT6 signals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Targets of Peimine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peimine, an isosteroid alkaloid primarily isolated from the bulbs of Fritillaria species, has a long history of use in traditional medicine. Emerging scientific evidence has highlighted its potential as an anti-cancer agent, demonstrating inhibitory effects across a variety of cancer cell lines. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its impact on key signaling pathways and cellular processes involved in cancer progression. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel cancer therapeutics.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound and its related compound, Peiminine, have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effective concentrations used to elicit significant biological responses in various cancer cell lines.

Table 1: IC50 Values of this compound and Peiminine in Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| This compound | U87 | Glioblastoma | 21.3 | 48 | [1] |

| This compound | U251 | Glioblastoma | 92.8 | 48 | [1] |

| This compound | 4T1 | Breast Cancer | 14.7 | 48 | |

| Peiminine | HCT-116 | Colorectal Cancer | Not specified, effective at 50-400 µM | 48 | |

| Peiminine | MCF7 | Breast Cancer | ~11.6 (5 µg/mL) | Not specified | [2] |

| Peiminine | H1299 | Non-small Cell Lung Cancer | Not specified, effective at 6-25 µM | 24 | [3] |

Table 2: Effective Concentrations of this compound in In Vitro Studies

| Cancer Cell Line | Cancer Type | Effective Concentration (µM) | Observed Effects | Reference |

| U87 | Glioblastoma | 25, 50 | Downregulation of Bcl-2, upregulation of p53 and Bax, increased Cleaved-Caspase 3, decreased p-PI3K and p-AKT. | [1] |

| PC-3, DU-145, LNCaP | Prostate Cancer | 2.5, 5, 10 | Inhibition of growth, invasion, and migration; induction of apoptosis. | |

| MKN-45 | Gastric Cancer | Not specified | Induction of apoptosis, cell cycle arrest at G2/M, regulation of MAPK, STAT3, and NF-κB signaling. | |

| HCT-116 | Colorectal Cancer | 50, 100, 200, 400 | Dose-dependent decrease in cell viability, induction of apoptosis and autophagy. |

Molecular Targets and Signaling Pathways

This compound exerts its anti-cancer effects by modulating a complex network of signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis. The primary molecular targets and the signaling cascades they regulate are detailed below.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.

This compound and Peiminine have been shown to inhibit this pathway in several cancer cell lines, including glioblastoma and colorectal cancer.[1] Mechanistically, this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of PI3K and Akt, thereby inhibiting their activity.[1] This, in turn, downregulates the downstream effector mTOR, a key kinase that promotes protein synthesis and cell growth. The inhibition of the PI3K/Akt/mTOR pathway by this compound ultimately leads to the induction of apoptosis and autophagy.[1]

References

Peimine and its Interaction with Nicotinic Acetylcholine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peimine, a major bioactive isosteroidal alkaloid derived from the bulbs of Fritillaria species, has a long history of use in traditional medicine for its anti-inflammatory and antitussive properties.[1][2] Recent scientific investigations have begun to elucidate the molecular mechanisms underlying its therapeutic effects, with a significant focus on its interaction with ion channels. This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with nicotinic acetylcholine receptors (nAChRs), a family of ligand-gated ion channels crucial in both central and peripheral nervous systems. The available research, primarily centered on muscle-type nAChRs, reveals that this compound acts as a potent, non-competitive antagonist through a multifaceted mechanism.[1][3][4] This document summarizes the quantitative data on this compound's inhibitory activity, details the experimental protocols used in these discoveries, and provides visual representations of the proposed molecular interactions and experimental workflows. While the effects of this compound on neuronal nAChR subtypes remain largely unexplored, this guide aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a modulator of nicotinic acetylcholine receptors.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a C-27 steroidal alkaloid with a complex chemical structure. It has been traditionally used for treating respiratory ailments and inflammatory conditions.[1][2] Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are sensitive to nicotine. They are broadly classified into two major subtypes: muscle-type nAChRs, located at the neuromuscular junction, and neuronal-type nAChRs, which are widely distributed throughout the central and peripheral nervous systems. Neuronal nAChRs are further subdivided based on their subunit composition, with α7 and α4β2 being among the most abundant and functionally significant in the brain. The diverse roles of nAChRs in physiological processes, including synaptic transmission, inflammation, and cognition, make them important targets for therapeutic intervention.[3]

Quantitative Analysis of this compound's Interaction with Muscle-Type nAChRs

The primary research on this compound's interaction with nAChRs has focused on the muscle-type receptor. The data indicates that this compound is a potent inhibitor of acetylcholine-elicited currents (IACh) in a reversible and dose-dependent manner. The inhibitory effects of this compound are summarized in the tables below.

| Parameter | Value | nAChR Subtype | Experimental System | Reference |

| IC50 (Peak Current, Ip) | ~3 µM | Muscle-type | Xenopus oocytes | [3] |

| IC50 (Steady-State Current, Iss) | ~1 µM | Muscle-type | Xenopus oocytes | [3] |

| This compound Concentration | ACh Concentration | Percentage of Ip Inhibition | Percentage of Iss Inhibition | Reference |

| 3 µM | 10 µM | ~50% | >50% | [3][4] |

| 3 µM | 100 µM | ~50% | >50% | [3][4] |

| 3 µM | 1 mM | ~50% | >50% | [3][4] |

Note: The higher percentage of inhibition for the steady-state current (Iss) compared to the peak current (Ip) suggests that this compound enhances the desensitization of the nAChR.[3]

Mechanism of Action of this compound on Muscle-Type nAChRs

This compound's inhibition of muscle-type nAChRs is non-competitive and occurs through a combination of three distinct mechanisms:

-

Open-Channel Blockade: this compound, being a positively charged molecule, is thought to physically obstruct the ion channel pore when it is in the open state. This blockade is voltage-dependent, with inhibition being more pronounced at hyperpolarized membrane potentials.[3]

-

Enhancement of Desensitization: this compound accelerates the decay of the acetylcholine-elicited current and slows its deactivation. This indicates that this compound promotes the transition of the receptor to a desensitized (non-responsive) state.[3]

-

Resting-State Blockade: this compound can also inhibit the receptor when it is in its resting (closed) state, as evidenced by the inhibition of current when this compound is applied before the agonist (acetylcholine).[3]

Molecular docking and dynamics simulations support these functional findings, suggesting that this compound binds to multiple sites on the nAChR, primarily within the transmembrane domain.[1][3]

Figure 1: Proposed mechanism of this compound's interaction with muscle-type nAChRs.

Detailed Experimental Protocols

The following sections detail the key experimental methodologies employed in the study of this compound's interaction with muscle-type nAChRs.

Expression of nAChRs in Xenopus Oocytes

This protocol describes the preparation of Xenopus oocytes and the microinjection of nAChR-rich membranes.

Figure 2: Workflow for the expression of nAChRs in Xenopus oocytes.

-

Oocyte Preparation: Oocytes are surgically removed from anesthetized adult female Xenopus laevis frogs. The ovarian lobes are dissected and treated with collagenase to remove follicular layers.

-

Membrane Preparation: Nicotinic acetylcholine receptor-rich membranes are prepared from the electric organ of Torpedo marmorata. The tissue is homogenized and subjected to differential centrifugation to isolate the membrane fraction containing a high concentration of nAChRs.

-

Microinjection: The isolated oocytes are microinjected with the nAChR-rich membrane preparation.

-

Incubation: The injected oocytes are incubated for 24-48 hours to allow for the incorporation of the nAChRs into the oocyte membrane.

Two-Electrode Voltage-Clamp Electrophysiology

This technique is used to measure the ion flow through the nAChRs in response to acetylcholine and this compound application.

-

Oocyte Placement: An oocyte expressing nAChRs is placed in a recording chamber and continuously perfused with a Ringer's solution.

-

Electrode Impalement: The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection. The membrane potential is clamped at a holding potential, typically -60 mV.

-

Drug Application: Acetylcholine, with or without this compound, is applied to the oocyte via the perfusion system.

-

Data Acquisition: The resulting transmembrane currents are recorded and analyzed to determine the effects of this compound on the amplitude and kinetics of the acetylcholine-elicited response.

Competition Assays

To determine the nature of the inhibition (competitive vs. non-competitive), dose-response curves for acetylcholine are generated in the presence and absence of a fixed concentration of this compound.

-

Baseline Response: A baseline response to a saturating concentration of acetylcholine is established.

-

Co-application: Various concentrations of acetylcholine are co-applied with a fixed concentration of this compound (e.g., its IC50).

-

Data Analysis: The peak and steady-state currents are measured for each acetylcholine concentration. The results are plotted to generate dose-response curves. A non-competitive inhibitor, like this compound, will reduce the maximal response to acetylcholine without significantly shifting the EC50.[3][4]

Molecular Docking and Dynamics Simulations

Computational methods are used to predict the binding sites of this compound on the nAChR.

-

Model Preparation: A three-dimensional structural model of the nAChR (e.g., from Torpedo marmorata) is obtained from a protein data bank.

-

Ligand Preparation: The three-dimensional structure of this compound is generated and optimized.

-

Docking Simulation: A docking program is used to predict the possible binding poses of this compound within the nAChR structure.

-

Molecular Dynamics Simulation: The most favorable binding poses are subjected to molecular dynamics simulations to assess the stability of the this compound-nAChR complex over time.

Future Directions: this compound and Neuronal nAChRs